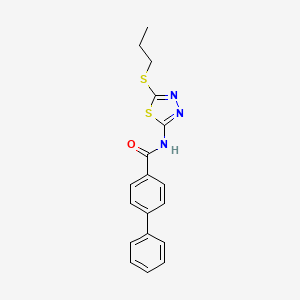
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. It is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Aplicaciones Científicas De Investigación
Disposition and Metabolism Studies
Research on similar compounds, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), focuses on understanding their disposition and metabolism within the human body. These studies are crucial for developing medications as they provide insights into how drugs are absorbed, distributed, metabolized, and excreted. The detailed metabolic pathways and the identification of metabolites help in predicting drug interactions and optimizing dosing regimens (Renzulli et al., 2011).
Antipsychotic and Dopamine Antagonism
Compounds like amisulpride are utilized for their antipsychotic properties, specifically targeting dopamine D2-like receptors. This is indicative of the potential application of structurally related benzamides in treating schizophrenia and other disorders characterized by dopamine dysregulation. Understanding the selectivity and efficacy of such compounds against different dopamine receptor subtypes can guide the development of targeted therapies with improved safety and efficacy profiles (Wetzel et al., 1998).
Radioligand Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of research. For example, derivatives of perampanel acting on AMPA receptors are studied for their potential in vivo properties in the brain, demonstrating the application of such compounds in biomedical imaging to study brain function and pathology (Takahata et al., 2017).
Environmental and Human Biomonitoring
Research on the metabolites of environmental contaminants, such as benzene and acrylamide, in human samples, illustrates the application of analytical chemistry in public health. The detection and quantification of specific metabolites in biological samples can inform on human exposure to hazardous substances, guiding risk assessment and mitigation strategies (Schwedler et al., 2020).
Pharmacokinetics and Drug Development
Studies on the pharmacokinetics of compounds, such as dabigatran, elucidate their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is essential for drug development, ensuring that new therapeutics have desirable properties for efficacy, safety, and patient convenience (Blech et al., 2008).
Mecanismo De Acción
Mode of action
1,3,4-thiadiazole derivatives are generally known to interact with dna replication processes .
Biochemical pathways
1,3,4-thiadiazole derivatives are generally known to disrupt dna replication processes .
Result of action
1,3,4-thiadiazole derivatives are generally known to inhibit the replication of both bacterial and cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-12-23-18-21-20-17(24-18)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWANOIAUTVVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

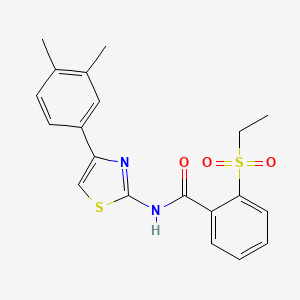
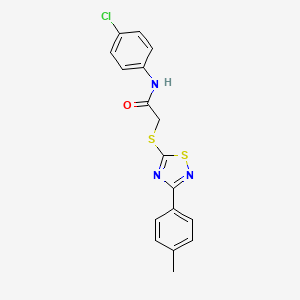
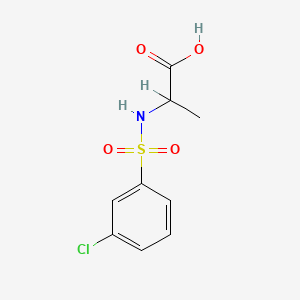
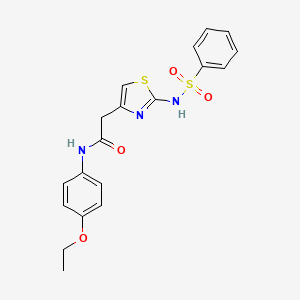

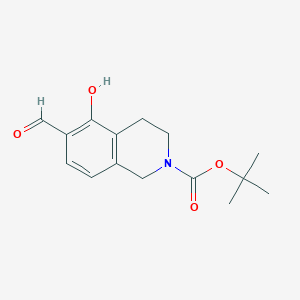
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)


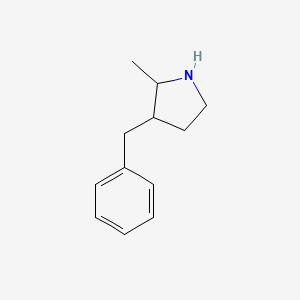
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)